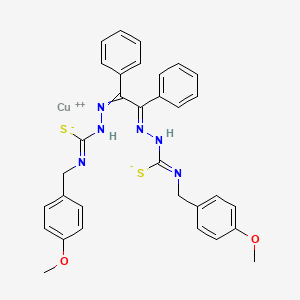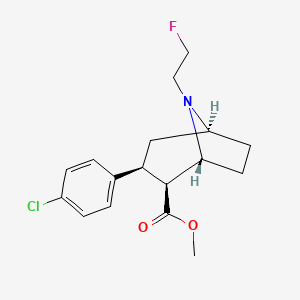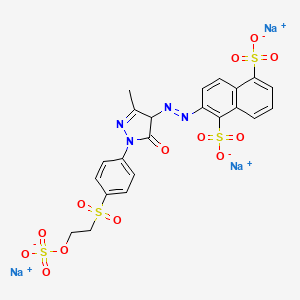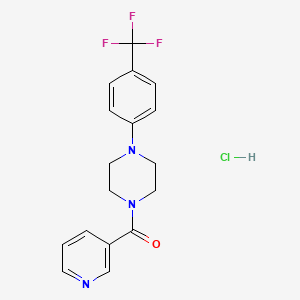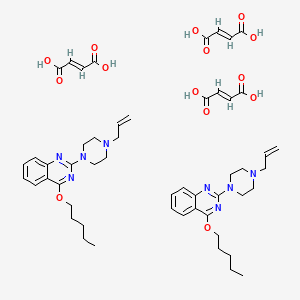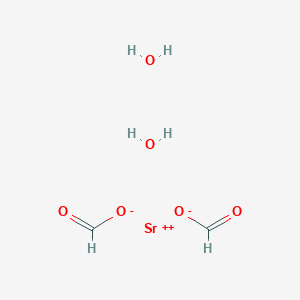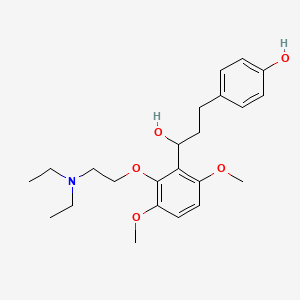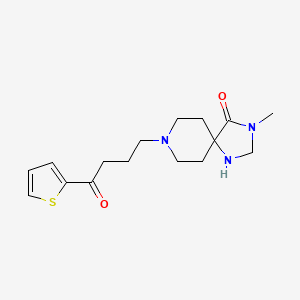
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- is a complex organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a spirocyclic core with multiple nitrogen atoms, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1,3,8-triazaspiro(4.5)decan-4-one: A related compound with a phenyl group instead of the thenoyl group.
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-1-phenyl-, hydrochloride: Another similar compound with a phenyl group and a hydrochloride salt.
Uniqueness
1,3,8-Triazaspiro(4,5)decan-4-one, 3-methyl-8-(3-(2-thenoyl)propyl)- is unique due to its specific substitution pattern and the presence of the thenoyl group. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
102504-99-4 |
|---|---|
Molekularformel |
C16H23N3O2S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-methyl-8-(4-oxo-4-thiophen-2-ylbutyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C16H23N3O2S/c1-18-12-17-16(15(18)21)6-9-19(10-7-16)8-2-4-13(20)14-5-3-11-22-14/h3,5,11,17H,2,4,6-10,12H2,1H3 |
InChI-Schlüssel |
KCTDSFPCQHGLBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CNC2(C1=O)CCN(CC2)CCCC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



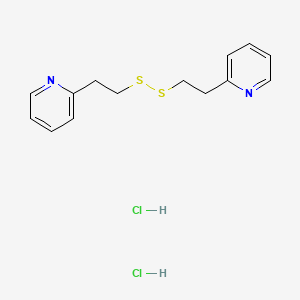
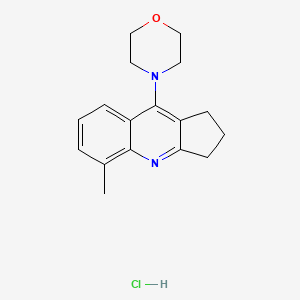
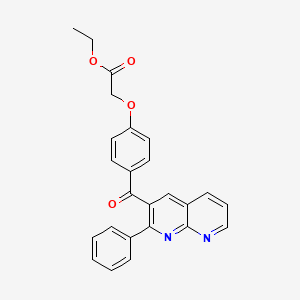
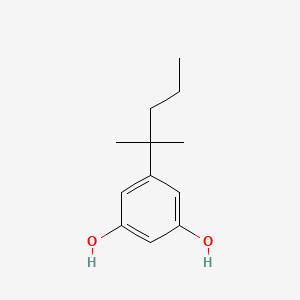
![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
